Azane;2,5-dimethyl-3-octylthiophene

Catalog No.
S1769443
CAS No.
104934-51-2
M.F
C14H27NS
M. Wt
241.437
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;2,5-dimethyl-3-octylthiophene

CAS Number

104934-51-2

Product Name

Azane;2,5-dimethyl-3-octylthiophene

IUPAC Name

azane;2,5-dimethyl-3-octylthiophene

Molecular Formula

C14H27NS

Molecular Weight

241.437

InChI

InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3

InChI Key

RXIQSINDOTYIGV-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(SC(=C1)C)C.N

Organic Electronic Devices:

Azane;2,5-dimethyl-3-octylthiophene, also known as Poly(3-octylthiophene-2,5-diyl) (P3OT), is a conducting polymer. This material exhibits semiconducting properties, making it a prime candidate for various organic electronic devices.

P3OT finds application in the development of organic field-effect transistors (OFETs) []. These transistors are crucial components in flexible electronics due to their lightweight, low-cost, and processable nature. P3OT-based OFETs demonstrate good charge carrier mobility, making them suitable for various applications like radio-frequency identification (RFID) tags and organic logic circuits [].

Furthermore, P3OT plays a role in constructing polymer-based solar cells []. These solar cells offer advantages like lightweight and flexible design, making them ideal for applications like wearable electronics and building-integrated photovoltaics (BIPV). P3OT's ability to absorb light efficiently and transport charge carriers contributes to the functionality of these solar cells [].

Other Research Applications:

Beyond organic electronic devices, P3OT holds potential in other research areas:

  • Rechargeable battery electrodes: P3OT's ability to store and release charge makes it a promising candidate for developing high-performance electrodes for rechargeable batteries.
  • Electrochromic devices: These devices change their color when an electric field is applied. P3OT's electrochromic properties enable its use in developing smart windows and displays.
  • Chemical and optical sensors: P3OT's sensitivity to specific chemicals and light allows its utilization in creating sensors for various applications, including environmental monitoring and biological detection.

Ongoing Research:

Research on P3OT is ongoing, focusing on improving its properties for specific applications. This includes:

  • Enhancing its electrical conductivity and charge carrier mobility for better performance in OFETs and solar cells.
  • Modifying its chemical structure to improve its stability and processability.
  • Developing new device architectures to optimize the performance of P3OT-based devices.

DMOT is an organic compound belonging to the class of thiophenes. Thiophenes are five-membered aromatic heterocyclic rings containing one sulfur atom. DMOT specifically has a methyl group (CH3) attached at the 2nd and 5th positions of the ring, and an octyl group (C8H17) attached at the 3rd position.

These conjugated heterocyclic structures are of interest in scientific research due to their unique electrical and optical properties. They are used in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].


Molecular Structure Analysis

DMOT has a planar structure due to the delocalization of electrons within the aromatic ring. The presence of the octyl group makes it a relatively bulky molecule. The methyl groups attached to the ring can affect the electron distribution and potentially influence its reactivity compared to unsubstituted thiophene [].


Chemical Reactions Analysis

  • Bromination: Reaction with bromine (Br2) can introduce bromine atoms onto the ring.
  • Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones.
  • Polymerization: Under specific conditions, thiophenes can undergo polymerization to form conjugated polymers with interesting electrical properties [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid or viscous liquid at room temperature due to the presence of the octyl group.
  • Solubility: Expected to be soluble in organic solvents like chloroform and tetrahydrofuran (THF) due to the aromatic ring and the octyl chain.
  • Melting Point and Boiling Point: No data available, but likely higher than unsubstituted thiophene due to the increased size and hydrophobicity of the molecule.

DMOT's mechanism of action wouldn't be directly applicable as it's not likely to be involved in biological systems. Its significance lies in its potential role in organic electronics. The conjugated structure and the electron-donating effect of the methyl groups might influence its conductivity or light-emitting properties [, ].

XLogP3

6.1

Wikipedia

3-Octylthiophene

Dates

Modify: 2023-08-15

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